molecular formula C7H7NO3 B1664609 3-Methyl-2-nitrophenol CAS No. 4920-77-8

3-Methyl-2-nitrophenol

Cat. No.: B1664609
CAS No.: 4920-77-8
M. Wt: 153.14 g/mol
InChI Key: QIORDSKCCHRSSD-UHFFFAOYSA-N
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Description

It is a yellow solid with a melting point of 35-39°C and a boiling point of 106-108°C at 9.5 mmHg . This compound is known for its applications in various fields, including chemistry and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Methyl-2-nitrophenol can be synthesized through the nitration of o-methylphenolThe reaction typically uses a mixture of concentrated nitric acid and sulfuric acid as nitrating agents .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature, concentration of reagents, and reaction time to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions: 3-Methyl-2-nitrophenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction of the nitro group can yield amino derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur, where the nitro group can be replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride can be used.

    Substitution: Halogenation reactions can be carried out using halogens like chlorine or bromine in the presence of a catalyst.

Major Products:

    Oxidation: Quinones

    Reduction: Amino derivatives

    Substitution: Halogenated phenols

Scientific Research Applications

3-Methyl-2-nitrophenol has several scientific research applications:

Comparison with Similar Compounds

  • 2-Nitro-3-hydroxytoluene
  • 2-Nitro-m-cresol
  • 5-Methyl-2-nitrophenol

Comparison: 3-Methyl-2-nitrophenol is unique due to its specific substitution pattern on the aromatic ring, which influences its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different reactivity in substitution reactions and varying degrees of biological activity.

Properties

IUPAC Name

3-methyl-2-nitrophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO3/c1-5-3-2-4-6(9)7(5)8(10)11/h2-4,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIORDSKCCHRSSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90197716
Record name 3-Methyl-2-nitrophenol
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Molecular Weight

153.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4920-77-8
Record name 3-Methyl-2-nitrophenol
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Record name 3-Methyl-2-nitrophenol
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Record name 3-Methyl-2-nitrophenol
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Record name 2-nitro-m-cresol
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Record name 3-METHYL-2-NITROPHENOL
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Synthesis routes and methods

Procedure details

Furthermore, there is disclosed in Journal of Chemical Society, 1277 (1923) that m-cresol is sulfonated with a fuming sulfuric acid and then the resulting sulfonated m-cresol is nitrated with a mixed acid (nitric acid plus sulfuric acid), but by this method 3-methyl-2-nitrophenol is obtained as a main product and only a small amount of 5-methyl-2-nitrophenol is obtained as a by-product, the total yield being very poor for the reason as mentioned above.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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